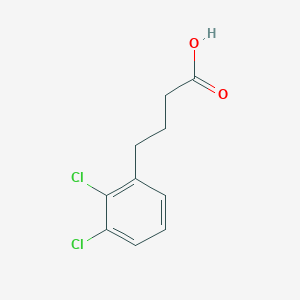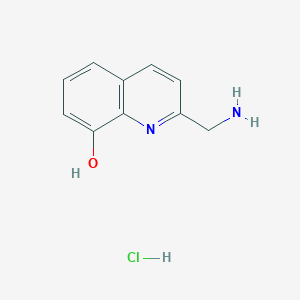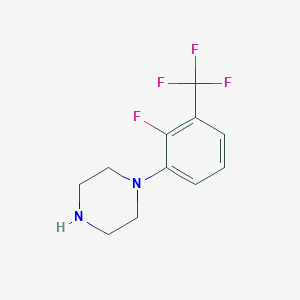
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine
Descripción general
Descripción
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Métodos De Preparación
The synthesis of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of piperazine derivatives . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Aplicaciones Científicas De Investigación
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its fluorinated groups enhance its binding affinity to biological targets, making it a potent compound for therapeutic applications .
Comparación Con Compuestos Similares
1-(2-fluoro-3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound also contains a trifluoromethyl group but differs in the position of the fluorine atom.
1-(2-Trifluoromethylphenyl)piperazine: Similar to the compound , this derivative has applications in forensic chemistry and toxicology.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound is used in organic synthesis and has applications in the development of pharmaceuticals and agrochemicals.
The unique combination of a fluorine atom and a trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12F4N2 |
|---|---|
Peso molecular |
248.22 g/mol |
Nombre IUPAC |
1-[2-fluoro-3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-8(11(13,14)15)2-1-3-9(10)17-6-4-16-5-7-17/h1-3,16H,4-7H2 |
Clave InChI |
YFNKATBJXGBNSF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC(=C2F)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[4-(benzyloxy)anilino]but-2-enoate](/img/structure/B8453940.png)





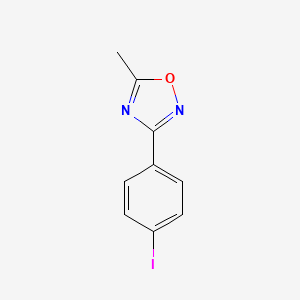
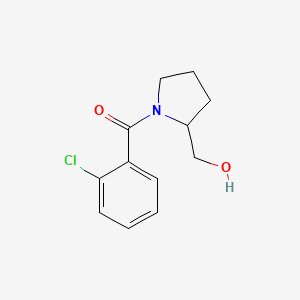
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine](/img/structure/B8454022.png)
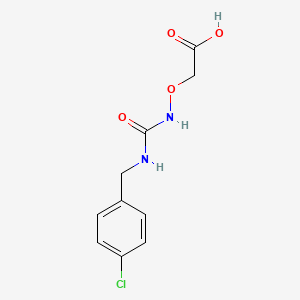
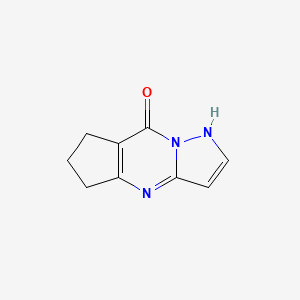
![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)
